Researchers studying nitrate reduction or nitrogen cycling face ambiguous results due to endogenous 14N background. Sodium nitrate-15N (≥98 atom % 15N) eliminates this ambiguity, providing definitive 15N isotopic tracing via NMR and MS. • Ideal spin-1/2 nucleus enables high-resolution 15N NMR, avoiding 14N quadrupolar broadening. • >3× higher aqueous solubility than K15NO3, allowing concentrated stocks for micro-volume NMR tubes and pulse-chase assays. • Proven precursor for NO3RR electrocatalysis validation and 15N-biomolecule synthesis. Isotope-certified, ready for global dispatch.
Sodium nitrate-15N (Na15NO3) is a highly soluble, stable, isotopically enriched inorganic salt (typically ≥98 atom % 15N) utilized as a definitive nitrogen source in analytical chemistry, structural biology, and environmental science. Unlike its natural abundance counterpart, the incorporation of the stable 15N isotope (spin 1/2) transforms the nitrate anion into a highly sensitive probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [1]. Its exceptional aqueous solubility and chemical stability make it a premier precursor for synthesizing downstream 15N-labeled compounds, validating electrocatalytic nitrate reduction (NO3RR) pathways, and conducting precise pulse-chase isotopic dilution assays in complex biological or soil matrices [2].
Substituting Sodium nitrate-15N with unlabeled sodium nitrate completely eliminates utility in high-resolution NMR and isotopic tracing, as the 14N nucleus is quadrupolar (spin 1), resulting in severe line broadening, and lacks the M+1 mass shift required to differentiate applied nitrogen from endogenous background pools [1]. Attempting to substitute with Potassium nitrate-15N (K15NO3) introduces significant processability limitations; K15NO3 has nearly three times lower aqueous solubility at room temperature compared to Na15NO3, severely restricting the maximum concentration achievable in micro-volume NMR tubes or high-dose pulse tracer formulations . Furthermore, substituting with 15N-ammonium salts alters the nitrogen oxidation state from +5 to -3, rendering the material useless for studying denitrification pathways or validating electrocatalytic nitrate-to-ammonia reduction (NO3RR) mechanisms[2].
Sodium nitrate-15N exhibits exceptional aqueous solubility, allowing for highly concentrated stock solutions essential for micro-volume dosing. At 20°C, Na15NO3 achieves a solubility of approximately 87.6 g per 100 mL of water, whereas the closest isotopic class substitute, Potassium nitrate-15N (K15NO3), is limited to approximately 31.6 g per 100 mL. This nearly 2.8-fold difference in solubility dictates precursor selection when formulating high-density tracer pulses for bioreactors or preparing highly concentrated samples for low-sensitivity NMR probes [1].
| Evidence Dimension | Aqueous solubility at 20°C |
| Target Compound Data | ~87.6 g / 100 mL (Na15NO3) |
| Comparator Or Baseline | ~31.6 g / 100 mL (K15NO3) |
| Quantified Difference | 2.77x higher solubility for the sodium salt |
| Conditions | Aqueous solution at 20°C |
Enables the preparation of ultra-high concentration tracer solutions required for space-constrained analytical techniques like NMR or high-density hydroponic pulse-chase assays.
The use of unlabeled sodium nitrate in NMR spectroscopy is severely hindered by the 14N isotope (spin 1), which causes quadrupolar relaxation and broad, unresolved spectral lines. In contrast, Sodium nitrate-15N utilizes the spin-1/2 15N nucleus, yielding a narrow, highly symmetric resonance line (e.g., at 374 ppm in standard solutions) [1]. Furthermore, Na15NO3 is highly compatible with Signal Amplification by Reversible Exchange (SABRE) hyperpolarization, capable of achieving >100-fold signal enhancements, which is physically impossible with quadrupolar 14N [2].
| Evidence Dimension | NMR signal resolution and hyperpolarization enhancement |
| Target Compound Data | Sharp symmetric line (spin 1/2); >100-fold signal enhancement via SABRE |
| Comparator Or Baseline | Broad, unresolved lines; negligible hyperpolarization enhancement (Unlabeled Na14NO3) |
| Quantified Difference | >100x signal enhancement and elimination of quadrupolar line broadening |
| Conditions | 15N vs 14N NMR spectroscopy, SABRE hyperpolarization at 298 K |
Critical for procurement in analytical labs requiring real-time, high-sensitivity kinetic monitoring of nitrogenous reaction intermediates.
In the evaluation of novel catalysts for the electrochemical nitrate reduction reaction (NO3RR) to ammonia, ambient NH3 or N2 contamination frequently causes false positives. Utilizing Na15NO3 (≥98 atom % 15N) as the reactant provides a definitive M+1 mass shift and a distinct doublet in 1H/15N NMR (δ = 7.49 ppm for 15NH4+), strictly proving that the synthesized ammonia originated from the nitrate precursor [1]. Unlabeled NaNO3 cannot distinguish between catalytically reduced nitrate and environmental nitrogen contamination (natural abundance ~0.36%), making the 15N-labeled compound a mandatory procurement item for rigorous NO3RR validation [2].
| Evidence Dimension | Origin verification of synthesized ammonia |
| Target Compound Data | 100% differentiation of product (15NH4+) via distinct NMR doublet / mass shift |
| Comparator Or Baseline | High risk of false positives from ambient N2/NH3 (Unlabeled NaNO3) |
| Quantified Difference | Shift from statistically ambiguous yield to definitive isotopic proof (>98% isotopic purity) |
| Conditions | Electrocatalytic or Sm(II)-catalyzed reduction of nitrate to ammonia |
Mandatory for energy materials researchers who must definitively prove their catalyst's efficiency without interference from environmental nitrogen contamination.
Na15NO3 is the gold-standard precursor for testing novel electrocatalysts designed to convert nitrate wastewater into green ammonia. The 15N label allows researchers to use 1H/15N NMR to definitively prove that the generated ammonia comes from the nitrate reduction rather than ambient environmental contamination [1].
Due to its high solubility and spin-1/2 nucleus, Na15NO3 is ideal for SABRE hyperpolarization experiments. It is used to track rapid chemical transformations, such as the conversion of nitrates to diazonium intermediates, providing >100-fold signal enhancements for real-time reaction monitoring [2].
In structural biology and proteomics, Na15NO3 is utilized as the sole, highly soluble nitrogen source in bioreactors to cultivate uniformly 15N-labeled bacteria or microalgae. Its superior solubility compared to potassium nitrate allows for highly concentrated nutrient feeds without altering the reactor's osmotic balance [3].
Environmental scientists procure Na15NO3 to measure exact denitrification rates in soil microcosms. The high isotopic purity allows for the precise quantification of 15N-N2O and 15N-N2 emissions, differentiating fertilizer-derived nitrogen loss from endogenous soil nitrogen pools [4].
Oxidizer;Irritant